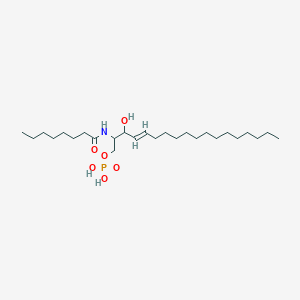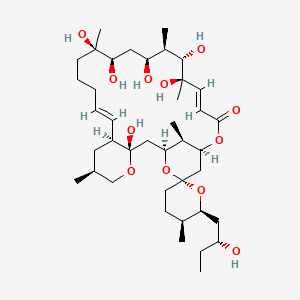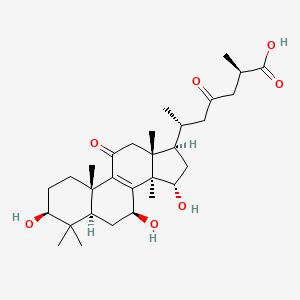
Ganoderic Acid C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganoderic Acid C2 is a triterpenoid compound found in the fruit body of Ganoderma lucidum. It exhibits inhibitory effects on tumors and inflammations .
Synthesis Analysis
Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The most recent advances in the biosynthesis of ganoderic acids include efforts primarily concentrated on identifying the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold . Another P450 from G. lucidum, CYP5139G1, was identified to be responsible for C-28 oxidation of HLDOA, resulting in the formation of a new GA .
Molecular Structure Analysis
Ganoderic Acid C2 has a molecular formula of C30H46O7 and an average mass of 518.682 Da .
Chemical Reactions Analysis
Ganoderic Acid C2 has been studied for its inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 of 3.8 µM . The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .
Applications De Recherche Scientifique
Pharmacological Activities and Therapeutic Effects
Ganoderic acids (GA), including Ganoderic Acid C2, are important secondary metabolites acquired from Ganoderma lucidum. They have a wide range of pharmacological activities and therapeutic effects on human ailments .
Drug Development
Ganoderic Acid C2 serves as a valuable resource for the development of new drugs . However, they are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .
Biosynthesis and Hyperproduction
The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .
Genetic Modification and Breeding
Studies have aimed to breed a new G. lucidum strain with increased contents of individual GAs . By integrating genetic engineering and mono–mono crossing, a new G. lucidum strain with higher contents of individual GAs in the fruiting body was developed .
Inhibition of Human Aldose Reductase
The CHCl (3) extract of the fruiting body of Ganoderma lucidum, which includes Ganoderic Acid C2, was found to show inhibitory activity on human aldose reductase in vitro .
Antagonizing Immunosuppression
Ganoderic Acid C2 has been studied for its pharmacological effects against cyclophosphamide-induced immunosuppression .
Mécanisme D'action
Target of Action
Ganoderic Acid C2 (GAC), a triterpenoid isolated from Ganoderma lucidum, has been found to interact with several targets. The primary targets of GAC are STAT3 and TNF . These targets play crucial roles in immune and inflammatory response-related pathways .
Mode of Action
GAC exerts its effects by interacting with its primary targets, STAT3 and TNF. Molecular docking studies have shown that GAC binds well with these proteins . This interaction leads to changes in the immune response, particularly in the context of cyclophosphamide-induced immunosuppression .
Biochemical Pathways
GAC is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA. This is subsequently reduced to form mevalonate, which then forms isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate . These compounds further condense to form triterpenes, such as GAC .
Result of Action
The interaction of GAC with its targets leads to various molecular and cellular effects. It has been found to exert multiple pharmacological activities, including immunomodulatory properties . In animal experiments, GAC improved immunity as well as STAT3 and TNF gene expression in cyclophosphamide-induced immunosuppression .
Action Environment
The biosynthesis and action of GAC can be influenced by various environmental factors. These include nutritional conditions, physical means, and single chemical or biological signals . Different environmental stressors can lead to different interactions of signaling molecules, demonstrating the complexity of the signaling regulatory networks .
Safety and Hazards
The safety data sheet for Ganoderic Acid C2 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVSJVGWKIGTJ-RQLZKMEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderic Acid C2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


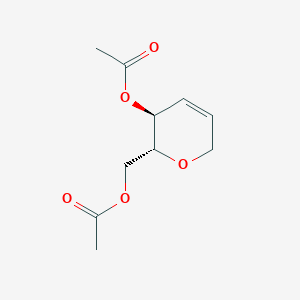
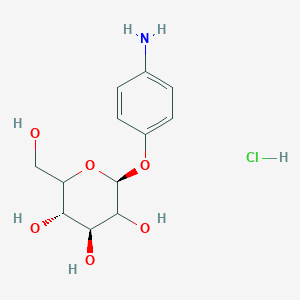

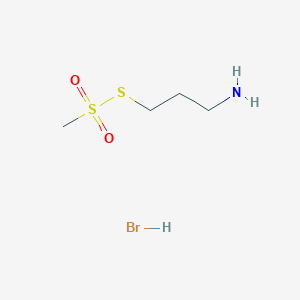
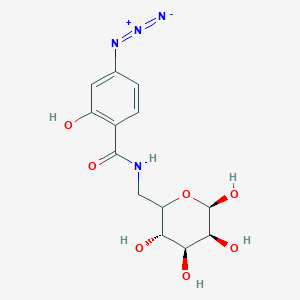


![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)
